molecular formula C13H16O6 B015022 p-O-t-Boc-benzyl Alcohol CAS No. 887353-38-0

p-O-t-Boc-benzyl Alcohol

Cat. No.: B015022
CAS No.: 887353-38-0
M. Wt: 268.26 g/mol
InChI Key: DKZUUZFITNQYGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-O-t-Boc-benzyl Alcohol typically involves the protection of the hydroxyl group of benzyl alcohol using tert-butyloxycarbonyl (Boc) groups. This protection is achieved through the reaction of benzyl alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: p-O-t-Boc-benzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, p-O-t-Boc-benzyl Alcohol is used as a protecting group for alcohols and amines. It helps in preventing unwanted reactions during multi-step synthesis processes .

Biology: In biological research, the compound is used in the synthesis of peptides and proteins. It helps in protecting functional groups during the synthesis of complex biomolecules .

Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It aids in the synthesis of drug molecules by protecting reactive groups .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins .

Comparison with Similar Compounds

Uniqueness: p-O-t-Boc-benzyl Alcohol is unique due to its dual functionality as both a benzyl and a Boc-protected compound. This dual functionality makes it highly versatile in synthetic chemistry, allowing for selective protection and deprotection of functional groups .

Properties

IUPAC Name

tert-butyl [4-(hydroxymethyl)phenoxy]carbonyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-13(2,3)19-12(16)18-11(15)17-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZUUZFITNQYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408885
Record name p-O-t-Boc-benzyl Alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-38-0
Record name C-(1,1-Dimethylethyl) C′-[4-(hydroxymethyl)phenyl] dicarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887353-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-O-t-Boc-benzyl Alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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